molecular formula C27H44NO7P B12926199 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B12926199
M. Wt: 525.6 g/mol
InChI Key: TWBVHOYVCUOMJY-PAUXXPOVSA-N
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Description

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a complex organic compound with significant biochemical and industrial relevance. It is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and phosphoryl groups, as well as a long-chain polyunsaturated fatty acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves multi-step organic reactions. The process begins with the preparation of the glycerol backbone, followed by the introduction of the aminoethoxy and phosphoryl groups. The final step involves the esterification of the glycerol derivative with the polyunsaturated fatty acid.

Industrial Production Methods

Industrial production of this compound may involve enzymatic catalysis to achieve high specificity and yield. The use of biocatalysts such as lipases can facilitate the esterification process under mild conditions, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate can undergo various chemical reactions, including:

    Oxidation: The polyunsaturated fatty acid moiety can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.

    Reduction: Saturated fatty acid esters.

    Substitution: Amino or hydroxy-substituted derivatives.

Scientific Research Applications

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying esterification and phosphorylation reactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the formulation of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. It may also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate
  • [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Uniqueness

The uniqueness of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate lies in its combination of functional groups and long-chain polyunsaturated fatty acid. This structure imparts unique physicochemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C27H44NO7P

Molecular Weight

525.6 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C27H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)35-26(24-29)25-34-36(31,32)33-23-22-28/h3-4,6-7,9-10,12-13,15-16,18-19,26,29H,2,5,8,11,14,17,20-25,28H2,1H3,(H,31,32)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/t26-/m1/s1

InChI Key

TWBVHOYVCUOMJY-PAUXXPOVSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H](CO)COP(=O)(O)OCCN

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(CO)COP(=O)(O)OCCN

physical_description

Solid

Origin of Product

United States

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